Spectral Data Analysis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
Spectral Data Analysis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
Introduction
Welcome to this in-depth technical guide on the spectral analysis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing novel heterocyclic compounds. The structural elucidation of such molecules is fundamental to understanding their chemical behavior and potential pharmacological activity. In this guide, we will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound.
The rationale for this predictive approach stems from the fact that while extensive spectral libraries exist for common scaffolds, novel combinations of moieties often require a first-principles-based interpretation. By dissecting the molecule into its constituent parts—the pyrrole-2-carbaldehyde core and the 1-(2-bromo-4-methylphenyl) substituent—and applying established spectroscopic principles, we can construct a highly accurate and reliable spectral profile. This guide will not only present the predicted data but will also provide a detailed explanation of the underlying chemical principles, thereby offering a framework for the spectral analysis of similarly complex molecules.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in a molecule. The predicted chemical shifts for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde are detailed below. These predictions are based on the known spectral data of pyrrole-2-carbaldehyde and substituted benzenes, taking into account the electronic effects of the substituents.[1][2]
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H8 (Aldehyde) | 9.50 - 9.70 | s | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.[3] |
| H5' | 7.60 - 7.70 | d | J ≈ 2.0 | This proton is ortho to the bromine atom and is expected to be the most downfield of the phenyl protons due to the inductive effect of the bromine. |
| H3 | 7.20 - 7.30 | dd | J ≈ 3.5, 1.5 | The N-aryl group will influence the chemical shifts of the pyrrole protons. This proton is coupled to H4 and H5. |
| H6' | 7.10 - 7.20 | dd | J ≈ 8.0, 2.0 | This proton is ortho to the pyrrole nitrogen and meta to the bromine, coupled to H5' and H3'. |
| H4 | 6.90 - 7.00 | t | J ≈ 3.5 | This proton is coupled to H3 and H5. |
| H5 | 6.30 - 6.40 | dd | J ≈ 3.5, 2.5 | This proton is coupled to H4 and H3. |
| H3' | 7.30 - 7.40 | d | J ≈ 8.0 | This proton is meta to the bromine and ortho to the methyl group, coupled to H6'. |
| Methyl Protons | 2.30 - 2.40 | s | - | The methyl group protons on the phenyl ring will appear as a singlet in this region. |
Interpretation:
The aldehyde proton (H8) is expected to be the most downfield signal, appearing as a sharp singlet. The protons on the pyrrole ring (H3, H4, and H5) will exhibit characteristic doublet of doublets and triplet patterns due to their coupling with each other. The introduction of the N-aryl substituent is expected to cause a general downfield shift for the pyrrole protons compared to unsubstituted pyrrole-2-carbaldehyde. The protons on the 2-bromo-4-methylphenyl ring will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the bromine (H5') is expected to be the most deshielded of the phenyl protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. As each unique carbon atom gives a distinct signal, this technique is invaluable for confirming the overall structure.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Decoupling: Use proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon.
-
Parameters: A 90-degree pulse angle and a longer relaxation delay (5-10 seconds) may be necessary to observe quaternary carbons.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C6 (Aldehyde) | 178.0 - 182.0 | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |
| C4' | 138.0 - 142.0 | This carbon is attached to the methyl group and is a quaternary carbon. |
| C1' | 135.0 - 138.0 | This is the ipso-carbon attached to the pyrrole nitrogen. |
| C2 | 132.0 - 135.0 | This carbon is attached to the aldehyde group. |
| C5' | 130.0 - 133.0 | This carbon is ortho to the bromine. |
| C6' | 128.0 - 131.0 | This carbon is ortho to the pyrrole nitrogen. |
| C3' | 125.0 - 128.0 | This carbon is meta to the bromine. |
| C5 | 123.0 - 126.0 | Aromatic carbon of the pyrrole ring. |
| C3 | 115.0 - 118.0 | Aromatic carbon of the pyrrole ring. |
| C2' | 112.0 - 115.0 | This carbon is attached to the bromine atom. |
| C4 | 110.0 - 113.0 | Aromatic carbon of the pyrrole ring. |
| C_methyl | 20.0 - 22.0 | The methyl carbon will appear in the typical aliphatic region. |
Interpretation:
The ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The aldehyde carbonyl carbon (C6) will be the most downfield signal. The aromatic region will contain signals for the five carbons of the pyrrole ring and the six carbons of the phenyl ring. The chemical shifts of the phenyl carbons are influenced by the bromine, methyl, and pyrrole substituents. The carbon attached to the bromine (C2') is expected to be shielded compared to an unsubstituted benzene, while the other carbons will experience varying degrees of shielding and deshielding based on their positions.[4][5] The methyl carbon will appear at the most upfield position.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR) or dissolved in a suitable solvent (e.g., CCl₄).
-
Data Acquisition: Record the spectrum using an FTIR spectrometer.
-
Background Correction: A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds in the pyrrole and phenyl rings. |
| ~2920, 2850 | Medium-Weak | C-H stretch (aldehyde) | The C-H stretch of the aldehyde group typically appears as two weak bands.[6] |
| ~1680 - 1660 | Strong | C=O stretch (aldehyde) | The carbonyl stretch is a very strong and characteristic absorption for aldehydes. Conjugation with the pyrrole ring lowers the frequency compared to a saturated aldehyde.[7] |
| ~1600, 1470 | Medium-Weak | C=C stretch (aromatic) | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic rings. |
| ~1350 | Medium | C-N stretch | The stretching vibration of the carbon-nitrogen bond in the pyrrole ring. |
| ~800 - 700 | Strong | C-H bend (out-of-plane) | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. |
| ~600 - 500 | Medium | C-Br stretch | The carbon-bromine stretching vibration typically appears in this region. |
Interpretation:
The IR spectrum will be dominated by a strong absorption band in the region of 1680-1660 cm⁻¹ corresponding to the C=O stretch of the conjugated aldehyde. The presence of aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands around 1600 and 1470 cm⁻¹. The characteristic, though often weak, C-H stretching of the aldehyde proton around 2920 and 2850 cm⁻¹ is a key diagnostic feature.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol for Mass Spectrometry:
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.
Predicted Mass Spectrum (EI):
The molecular weight of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde (C₁₂H₁₀BrNO) is approximately 264.12 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of roughly equal intensity at m/z 263 and 265.
Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde in EI-MS.
Interpretation:
The mass spectrum is expected to show a prominent molecular ion peak at m/z 263/265. Key fragmentation pathways would likely involve:
-
Loss of a hydrogen radical (-H˙): Resulting in a fragment at m/z 262/264.
-
Loss of the formyl radical (-CHO˙): A common fragmentation for aldehydes, leading to a peak at m/z 234/236.[8]
-
Loss of the bromine radical (-Br˙): This would produce a fragment at m/z 184.
-
Cleavage of the N-C(phenyl) bond: This could lead to fragments corresponding to the 2-bromo-4-methylphenyl cation (m/z 170/172) or the pyrrole-2-carbaldehyde cation radical.
The relative intensities of these fragment ions will depend on their stability.
Conclusion
This technical guide provides a comprehensive predicted spectral analysis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a detailed and scientifically grounded spectral profile. This guide is intended to serve as a valuable resource for the identification and characterization of this and similar novel compounds in a research and development setting. The provided protocols and interpretations offer a robust framework for experimental work and data analysis.
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